molecular formula C14H17N3O3 B13656322 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide

Cat. No.: B13656322
M. Wt: 275.30 g/mol
InChI Key: QNJKGOKWNJWOIT-UHFFFAOYSA-N
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Description

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide is a complex organic compound with the molecular formula C13H15N3O3 It is characterized by the presence of a quinoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The initial step involves the synthesis of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Amino Group: The amino group is introduced through a nitration reaction followed by reduction. The nitration of the quinoline core is carried out using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as iron and hydrochloric acid.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group. This is achieved by reacting the aminoquinoline derivative with N,N-dimethylacetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The compound can modulate pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting key enzymes in this pathway, the compound can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide: This compound is similar in structure but lacks the N,N-dimethyl group, which may affect its reactivity and biological activity.

    6-Aminoquinoline derivatives: These compounds share the quinoline core structure and exhibit similar chemical properties and reactivity.

Uniqueness

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N,N-dimethylacetamide is unique due to the presence of the N,N-dimethylacetamide group, which can enhance its solubility and bioavailability. This structural feature may also influence its interaction with molecular targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxy-N,N-dimethylacetamide

InChI

InChI=1S/C14H17N3O3/c1-16(2)13(18)8-20-12-7-9-6-10(15)4-5-11(9)17(3)14(12)19/h4-7H,8,15H2,1-3H3

InChI Key

QNJKGOKWNJWOIT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C=C(C1=O)OCC(=O)N(C)C

Origin of Product

United States

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